molecular formula C10H12O4 B7891418 (3-Methoxymethyl-phenoxy)-acetic acid

(3-Methoxymethyl-phenoxy)-acetic acid

Cat. No.: B7891418
M. Wt: 196.20 g/mol
InChI Key: DFFFQXXIMCTVLS-UHFFFAOYSA-N
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Description

(3-Methoxymethyl-phenoxy)-acetic acid is an organic compound that belongs to the class of phenoxyacetic acids It is characterized by the presence of a methoxymethyl group attached to the phenoxy ring, which in turn is connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxymethyl-phenoxy)-acetic acid typically involves the reaction of 3-methoxymethylphenol with chloroacetic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxymethyl-phenoxy)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of 3-methoxymethylbenzoic acid or 3-methoxymethylbenzaldehyde.

    Reduction: Formation of 3-methoxymethylphenoxyethanol.

    Substitution: Formation of various substituted phenoxyacetic acids depending on the substituent introduced.

Scientific Research Applications

(3-Methoxymethyl-phenoxy)-acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to study the effects of phenoxyacetic acid derivatives on biological systems.

    Industry: Used in the production of herbicides, plant growth regulators, and other agrochemicals.

Mechanism of Action

The mechanism of action of (3-Methoxymethyl-phenoxy)-acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a mimic of natural auxins, influencing plant growth and development. The methoxymethyl group can enhance its lipophilicity, facilitating its transport across cell membranes and interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylphenoxyacetic acid
  • 4-Methoxyphenoxyacetic acid
  • 2-Methoxyphenoxyacetic acid

Uniqueness

(3-Methoxymethyl-phenoxy)-acetic acid is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and stability compared to other phenoxyacetic acids, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-(methoxymethyl)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-6-8-3-2-4-9(5-8)14-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFFQXXIMCTVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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